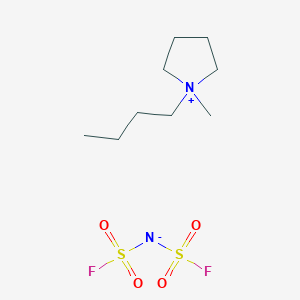
4-bromo-7-methyl-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been reported in various studies . For instance, 7-Bromoindole, a 7-substituted indole derivative, has been synthesized from 7-bromoindole-2-carboxylic acid .Molecular Structure Analysis
The molecular structure of indole derivatives has been studied extensively . The InChI code for 4-bromo-7-methyl-1H-indole-2-carboxylic acid is1S/C10H8BrNO2/c1-5-2-3-7 (11)6-4-8 (10 (13)14)12-9 (5)6/h2-4,12H,1H3, (H,13,14) . Chemical Reactions Analysis
Indole derivatives have been found to participate in various chemical reactions . For instance, indole-2-carboxylic acid derivative 3 has been shown to effectively inhibit the strand transfer of HIV-1 integrase .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-bromo-7-methyl-1H-indole-2-carboxylic acid include a molecular weight of 254.08 . It is a powder at room temperature .Applications De Recherche Scientifique
Antiviral Applications
Indole derivatives, including those similar to 4-bromo-7-methyl-1H-indole-2-carboxylic acid, have been studied for their antiviral properties. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The bromo and methyl groups on the indole ring could potentially enhance these antiviral effects by affecting the molecule’s interaction with viral proteins.
Anti-inflammatory Properties
The indole nucleus is a common feature in compounds with anti-inflammatory activity. The structural features of 4-bromo-7-methyl-1H-indole-2-carboxylic acid suggest it could serve as a scaffold for developing new anti-inflammatory agents. Research on similar indole derivatives has indicated potential in treating inflammation-related conditions .
Anticancer Potential
Indole derivatives have been explored for their anticancer activities. The presence of a bromo substituent, as in 4-bromo-7-methyl-1H-indole-2-carboxylic acid, can be crucial for the cytotoxicity against various cancer cell lines. These compounds can be designed to target specific pathways involved in cancer cell proliferation .
Antimicrobial Efficacy
The indole core structure is known to possess antimicrobial properties. Derivatives like 4-bromo-7-methyl-1H-indole-2-carboxylic acid could be used to synthesize new antimicrobial agents, potentially effective against a range of bacterial and fungal pathogens .
Neuroprotective Effects
Indoles are also investigated for their neuroprotective effects. The unique structure of 4-bromo-7-methyl-1H-indole-2-carboxylic acid might contribute to the development of neuroprotective drugs, which could be beneficial in treating neurodegenerative diseases .
Enzyme Inhibition
Indole derivatives can act as enzyme inhibitors, which is a valuable property in drug development. The specific substitution pattern on the indole ring of 4-bromo-7-methyl-1H-indole-2-carboxylic acid could make it a candidate for inhibiting enzymes that are therapeutic targets for various diseases .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for treating various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
It’s known that indole derivatives show various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
It’s known that the biological activities of indole derivatives can be influenced by various factors, including the specific conditions under which they are used .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
4-bromo-7-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-3-7(11)6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFBAQBNOUOASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-7-methyl-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



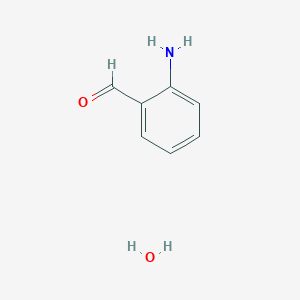

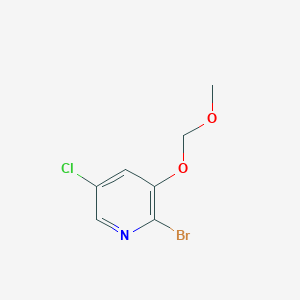
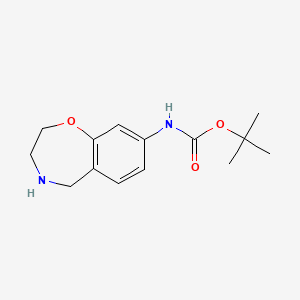
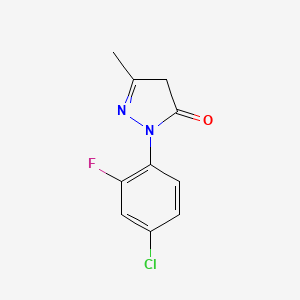


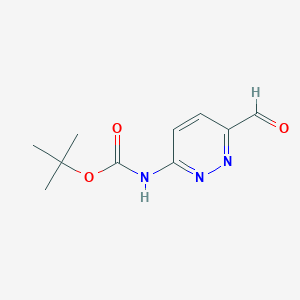
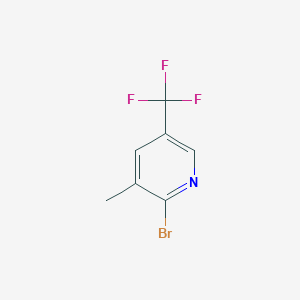
![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B1383562.png)
![4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383563.png)
![6-Bromoimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1383565.png)
